An In-Depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)butanal
An In-Depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)butanal
Introduction
2-(Benzyloxy)butanal is an organic compound featuring a butanal backbone with a benzyloxy substituent at the alpha-position. This structure combines the reactivity of an aldehyde with the protective and modifying characteristics of a benzyl ether. While specific research on this compound is limited, its chemical behavior can be inferred from the properties of its constituent functional groups and analogous molecules. This guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and expected reactivity of 2-(Benzyloxy)butanal, aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physical and chemical properties of 2-(Benzyloxy)butanal are anticipated to be influenced by its aldehyde and benzyloxy functionalities. The molecular weight and the presence of the benzyl group suggest it is likely a liquid at room temperature with a relatively high boiling point.
Estimated Physicochemical Data
The following table summarizes the estimated physicochemical properties of 2-(Benzyloxy)butanal. These values are derived from data for butanal, 2-benzylbutanal, and other benzyloxy-containing aldehydes.
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₁H₁₄O₂ | - |
| Molecular Weight | 178.23 g/mol | - |
| Boiling Point | ~230-250 °C | Estimated based on related structures. |
| Density | ~1.0 g/mL | Similar to other aromatic ethers and aldehydes. |
| Solubility | Soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons). Sparingly soluble in water. | The hydrophobic benzyl and butyl groups limit water solubility. |
| Appearance | Colorless to pale yellow liquid | Typical for many aldehydes. |
Synthesis and Experimental Protocols
The synthesis of 2-(Benzyloxy)butanal can be approached through several established organic chemistry methodologies. The two most plausible routes are the benzylation of 2-hydroxybutanal and the oxidation of 2-(benzyloxy)butan-1-ol.
Proposed Synthetic Pathways
Caption: Proposed synthetic routes to 2-(Benzyloxy)butanal.
Detailed Experimental Protocol: Benzylation of 2-Hydroxybutanal (Hypothetical)
This protocol is a hypothetical procedure based on standard Williamson ether synthesis.
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).
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Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Dissolve 2-hydroxybutanal (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.
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Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
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Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise.
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Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Chemical Reactivity and Potential Transformations
The reactivity of 2-(Benzyloxy)butanal is dictated by the aldehyde and benzyloxy functional groups.
Caption: Potential chemical transformations of 2-(Benzyloxy)butanal.
Reactions of the Aldehyde Group
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(benzyloxy)butanoic acid, using common oxidizing agents such as potassium permanganate or chromic acid.
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Reduction: The aldehyde can be reduced to the primary alcohol, 2-(benzyloxy)butan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.
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Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
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Wittig Reaction: Reaction with a phosphonium ylide (Wittig reagent) will convert the aldehyde into an alkene.
Reactions of the Benzyloxy Group
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Hydrogenolysis: The benzyl ether can be cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst) to deprotect the hydroxyl group, yielding butane-1,2-diol.
Spectroscopic Characterization
The structure of 2-(Benzyloxy)butanal can be confirmed using a combination of spectroscopic techniques. The expected key spectroscopic features are summarized below.
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO): Singlet or triplet around δ 9.5-9.8 ppm. - Benzyl protons (C₆H₅): Multiplet around δ 7.2-7.4 ppm. - Benzylic protons (OCH₂Ph): Singlet or AB quartet around δ 4.5 ppm. - Alpha-proton (CH-O): Multiplet around δ 3.5-4.0 ppm. - Alkyl protons (CH₂CH₃): Multiplets in the upfield region (δ 0.9-1.8 ppm). |
| ¹³C NMR | - Carbonyl carbon (C=O): Signal around δ 200-205 ppm. - Aromatic carbons: Signals between δ 127-138 ppm. - Benzylic carbon (OCH₂Ph): Signal around δ 70-75 ppm. - Alpha-carbon (CH-O): Signal around δ 75-85 ppm. - Alkyl carbons: Signals in the upfield region (δ 10-30 ppm). |
| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption around 1720-1740 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-O stretch (ether): Strong absorption around 1100 cm⁻¹. - Aromatic C=C stretches: Medium absorptions around 1450-1600 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Peak at m/z = 178. - Key Fragments: Loss of the ethyl group (m/z = 149), loss of the benzyl group (m/z = 87), and the tropylium ion (m/z = 91). |
Potential Biological Role and Signaling
Specific biological activities of 2-(Benzyloxy)butanal have not been reported. However, as a reactive aldehyde, it has the potential to interact with biological systems. Aldehydes are known to be electrophilic and can react with nucleophilic residues in biomolecules such as proteins and DNA. This reactivity is a key aspect of the biological activity of many naturally occurring and synthetic aldehydes.
Caption: Conceptual pathway of aldehyde interaction with biological macromolecules.
The benzyloxy group may influence the lipophilicity and steric profile of the molecule, potentially affecting its ability to cross cell membranes and interact with specific biological targets. Further research would be necessary to elucidate any specific pharmacological or toxicological properties of 2-(Benzyloxy)butanal.
Conclusion
2-(Benzyloxy)butanal is a molecule of interest due to its combination of an aldehyde and a benzyl ether. While direct experimental data is scarce, a comprehensive understanding of its chemical properties, reactivity, and potential biological interactions can be formulated based on the well-established principles of organic chemistry. This guide provides a foundational understanding for researchers and developers who may consider this or structurally similar molecules in their work. The synthetic routes and reaction pathways outlined here offer a starting point for the practical application and further investigation of this compound.
